molecular formula C9H5BrO2S B1281049 3-Bromobenzothiophene-2-carboxylic acid CAS No. 29174-66-1

3-Bromobenzothiophene-2-carboxylic acid

Cat. No.: B1281049
CAS No.: 29174-66-1
M. Wt: 257.11 g/mol
InChI Key: UDLGTTKXEYIEMM-UHFFFAOYSA-N
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Description

3-Bromobenzothiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S and a molecular weight of 257.10 g/mol It is a brominated derivative of benzothiophene, featuring a carboxylic acid group at the 2-position and a bromine atom at the 3-position of the benzothiophene ring

Scientific Research Applications

3-Bromobenzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Bromobenzothiophene-2-carboxylic acid is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has hazard statements H302 - H317, which means it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers I found some references to this compound in the literature , but I couldn’t retrieve the specific papers for a detailed analysis.

Biochemical Analysis

Biochemical Properties

3-Bromobenzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects are often observed, where a certain concentration is required to elicit a biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as it may concentrate in specific tissues or organs where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may allow it to interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality. Safety measures are crucial due to the handling of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromobenzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the growth of cancer cells by binding to specific sites on their DNA, thereby preventing cell proliferation . The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzothiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromine atom provides a site for further functionalization through substitution reactions, while the carboxylic acid group offers opportunities for coupling and other transformations.

Properties

IUPAC Name

3-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGTTKXEYIEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481884
Record name 3-Bromobenzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29174-66-1
Record name 3-Bromobenzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzothiophene-2-carboxylic acid
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